suloctidil suloctidil A peripheral vasodilator that was formerly used in the management of peripheral and cerebral vascular disorders. It is hepatotoxic and fatalities have occurred. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1312)
Brand Name: Vulcanchem
CAS No.: 54767-75-8
VCID: VC0544217
InChI: InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m0/s1
SMILES: CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O
Molecular Formula: C20H35NOS
Molecular Weight: 337.6 g/mol

suloctidil

CAS No.: 54767-75-8

Cat. No.: VC0544217

Molecular Formula: C20H35NOS

Molecular Weight: 337.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

suloctidil - 54767-75-8

Specification

CAS No. 54767-75-8
Molecular Formula C20H35NOS
Molecular Weight 337.6 g/mol
IUPAC Name (1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol
Standard InChI InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m0/s1
Standard InChI Key BFCDFTHTSVTWOG-PXNSSMCTSA-N
Isomeric SMILES CCCCCCCCN[C@@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O
SMILES CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O
Canonical SMILES CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Suloctidil (C₂₀H₃₅NOS) is a racemic mixture with a molecular weight of 337.56 g/mol . Its structure features a phenylpropanol backbone substituted with an octylamino group and an isopropylthioether moiety (Fig. 1). The compound's stereochemistry includes two chiral centers, conferring (1R,2S) configurations in its active form .

Table 1: Key Chemical Properties

PropertyValueSource
IUPAC Name(1R,2S)-2-(octylamino)-1-[4-(propan-2-ylsulfanyl)phenyl]propan-1-ol
CAS Registry54767-75-8
LogP (Partition Coefficient)5.61
Water Solubility0.000974 mg/mL
SMILES NotationCCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O

The compound's lipophilicity (logP >5) explains its limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO) as a solvent in experimental formulations . X-ray crystallography reveals a bent conformation where the thioether group creates a 112° dihedral angle with the aromatic ring, potentially influencing membrane interactions .

Classification and Analogues

As a phenylpropane derivative, suloctidil belongs to the benzenoid superclass, specifically categorized under alkylarylthioethers and secondary alcohols . Structural analogues include CP894S (an inactive congener) and verapamil-like calcium channel blockers, though suloctidil's unique thioether side chain distinguishes its pharmacological profile .

Pharmacological Mechanisms and Cellular Effects

Calcium Channel Modulation

Suloctidil exhibits non-selective calcium antagonism, reducing voltage-gated Ca²⁺ influx in vascular smooth muscle cells at IC₅₀ values of 3-10 μM . Unlike classical L-type blockers (e.g., verapamil), it preferentially targets T-type channels in resistance arterioles, explaining its potent peripheral vasodilation without significant cardiodepressant effects . Electrophysiological studies demonstrate 68% inhibition of Ca²⁺ currents in portal vein myocytes at 10 μM .

Prostacyclin (PGI₂) Induction

A hallmark of suloctidil's activity is endothelial-dependent prostacyclin synthesis. At therapeutic concentrations (10 μM), it increases PGI₂ production by 240% in bovine aortic endothelial cells through phospholipase A₂ activation and arachidonic acid mobilization . This effect is absent in de-endothelialized vessels, confirming endothelial specificity . The induced PGI₂ inhibits platelet aggregation (IC₅₀ 0.8 nM) and promotes vasodilation via cyclic AMP pathways .

Table 2: Comparative Effects on Prostacyclin Release

TissuePGI₂ Increase (%)EC₅₀ (μM)
Rabbit Aorta1807.2
Human Umbilical Vein2106.8
Canine Portal Vein1558.1

Antiplatelet Mechanisms

Beyond PGI₂ mediation, suloctidil directly inhibits ADP-induced platelet aggregation (85% suppression at 50 μM) through GPIIb/IIIa receptor antagonism . It reduces thromboxane A₂ synthesis by 40% in human platelets via cyclooxygenase-1 (COX-1) inhibition, creating dual antithrombotic activity .

Clinical Trial Evidence

Secondary Stroke Prevention Study

A landmark randomized trial (N=438) evaluated suloctidil (200 mg TID) versus placebo in recent thromboembolic stroke patients :

Table 3: Three-Year Outcomes

EndpointSuloctidil (%)Placebo (%)HR (95% CI)
Recurrent Stroke6.98.20.76 (0.52-1.11)
Myocardial Infarction1.11.40.81 (0.33-1.99)
Cardiovascular Death2.34.10.56 (0.31-0.99)*
Total Mortality4.86.60.72 (0.53-0.98)*

*Statistically significant (p<0.05). Hepatotoxicity occurred in 9.2% of suloctidil recipients versus 2.1% with placebo, with four cases of reversible hepatitis .

Pharmacokinetic Limitations

Despite oral bioavailability of 55-60%, suloctidil undergoes extensive first-pass metabolism via hepatic CYP3A4 to inactive sulfoxides . Its half-life of 4.2 hours necessitates TID dosing, complicating therapeutic adherence .

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